NaMN

Übersicht

Beschreibung

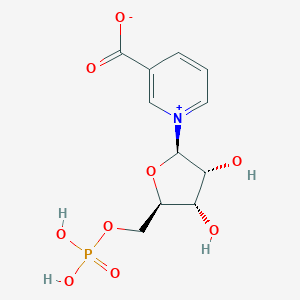

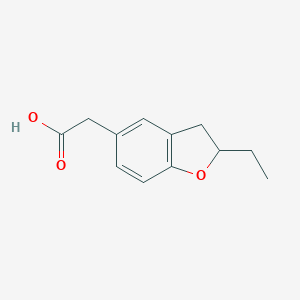

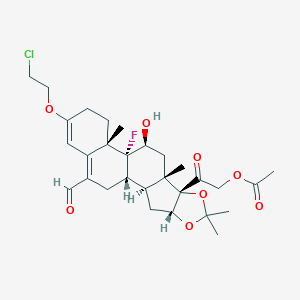

The compound “[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate” is also known as NaMN or micro-Nicotinic Acid Mononucleotide . It has a molecular formula of C11H14NO9P and a molecular weight of 335.20 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound isInChI=1S/C11H14NO9P/c13-8-7 (5-20-22 (17,18)19)21-10 (9 (8)14)12-3-1-2-6 (4-12)11 (15)16/h1-4,7-10,13-14H,5H2, (H2-,15,16,17,18,19) . This indicates the presence of a pyridinium ring, a tetrahydrofuran ring, and a phosphate group in the molecule. Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 335.20 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 161 Ų .Wissenschaftliche Forschungsanwendungen

Herzschutz

NaMN wurde hinsichtlich seiner Rolle im Herzschutz untersucht. Es wird angenommen, dass es den Herzschutz durch Steigerung der Glykolyse und die Schaffung eines sauren Milieus während der Ischämie-Reperfusion induziert, was für das Herz schützend ist . Dies könnte Auswirkungen auf die Behandlung von Erkrankungen wie Herzinsuffizienz und ischämischer Herzkrankheit haben.

Diabetesmanagement

Untersuchungen deuten darauf hin, dass this compound die Insulinsensitivität und -signalisierung verbessern kann, insbesondere bei Personen mit Prädiabetes . Dies könnte entscheidend sein für die Bewältigung und möglicherweise Umkehrung der Auswirkungen von Typ-2-Diabetes durch Verbesserung des Glukosestoffwechsels und der Insulinantwort.

Neuroprotektion und Alzheimer-Krankheit

This compound hat sich als vielversprechend für die Neuroprotektion erwiesen, insbesondere im Zusammenhang mit der Alzheimer-Krankheit. Es kann helfen, den kognitiven Verfall durch Unterstützung des neuronalen Energiestoffwechsels und die Aufrechterhaltung der Mitochondrienfunktion zu mildern . Dies könnte zu neuen Behandlungen führen, die das Fortschreiten von Alzheimer und anderen neurodegenerativen Erkrankungen verlangsamen.

Fettleibigkeit und Stoffwechselgesundheit

Die Supplementierung mit this compound könnte den Energiestoffwechsel und das Gewichtsmanagement beeinflussen, was im Zusammenhang mit Fettleibigkeit entscheidend ist . Durch Steigerung des Energieverbrauchs und möglicherweise Reduzierung von Entzündungen könnte this compound bei der Bewältigung von Fettleibigkeit und ihren damit verbundenen Komplikationen helfen.

Altern und Langlebigkeit

This compound wird wegen seiner potenziellen Anti-Aging-Wirkungen untersucht. Es kann helfen, altersbedingten physiologischen Rückgang durch Steigerung der NAD+-Spiegel zu lindern, wodurch die Zellgesundheit und -funktion verbessert werden . Dies könnte sich in einer besseren Gesundheitsspanne und Langlebigkeit niederschlagen.

DNA-Reparatur und Genomstabilität

This compound spielt eine Rolle bei DNA-Reparaturmechanismen, die für die Aufrechterhaltung der Genomstabilität unerlässlich sind. Durch die Steigerung der NAD+-Spiegel könnte this compound die Effizienz von DNA-Reparaturprozessen verbessern, wodurch das Risiko für Krebs und andere genetische Störungen möglicherweise verringert wird .

Energiestoffwechsel

Als Vorläufer von NAD+ ist this compound für den Energiestoffwechsel unerlässlich. Es könnte verwendet werden, um den Stoffwechsel zu verbessern, insbesondere bei Erkrankungen, bei denen die Energieproduktion beeinträchtigt ist, wie z. B. Mitochondrienerkrankungen

Wirkmechanismus

Target of Action

NaMN primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium and Nicotinate-nucleotide pyrophosphorylase [carboxylating] in Mycobacterium tuberculosis . It also targets ADP-ribosyl cyclase 2 , Nicotinamide mononucleotide adenylyltransferase 1 , and Nicotinamide mononucleotide adenylyltransferase 3 in humans .

Mode of Action

This compound is a key enzyme in all organisms, catalyzing the coupling of ATP and NMN or this compound, yielding NAD or NaAD, respectively . It plays a central role in NAD+ biosynthesis in all living organisms .

Biochemical Pathways

This compound is involved in the NAD+ metabolism, a co-enzyme involved in a great deal of biochemical reactions . In mammalian cells, NAD+ is synthesized, predominantly through NMN, to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death . The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Formation of NAD+ from nicotinamide (NAM) occurs in a two-step process and its formation from nicotinic acid occurs in a three-step process .

Pharmacokinetics

It is known that this compound is an orally bioavailable nad+ precursor . It is ultimately converted to NAD+, a redox cofactor that mediates many metabolic enzymes .

Result of Action

The administration of NMN has demonstrated amelioration of the pathological conditions in some age-related disease mouse models . The increased amount of NAD+ was strongly correlated with pulse rate before the administration of NMN .

Action Environment

It is known that the nad+ production and consumption pathways, including nmn, are essential for more precise understanding and therapy of age-related pathological processes such as diabetes, ischemia–reperfusion injury, heart failure, alzheimer’s disease, and retinal degeneration .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUIQRNQJGXQDC-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321-02-8 | |

| Record name | Nicotinic acid mononucleotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of nicotinic acid mononucleotide (NaMN) in cellular processes?

A1: this compound is a crucial intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor involved in various metabolic reactions and cellular signaling pathways [, , ].

Q2: Can you elaborate on the specific pathways involved in NAD+ biosynthesis where this compound plays a role?

A2: this compound participates in both the de novo and salvage pathways of NAD+ synthesis. In the de novo pathway, this compound is adenylated to nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to NAD+ [, , ]. In the salvage pathway, this compound can be directly converted to NAD+ [].

Q3: Are there any alternative pathways for NAD+ biosynthesis involving this compound?

A3: Yes, research on Francisella tularensis revealed an alternative pathway where this compound is first amidated to nicotinamide mononucleotide (NMN) before being adenylated to NAD+ []. This pathway differs from the canonical route observed in Bacillus anthracis, where this compound is adenylated prior to amidation [].

Q4: How does the administration of nicotinic acid riboside (NAR) and the NMN biosynthesis inhibitor FK866 contribute to axon protection?

A4: This combination promotes an alternative NAD+ generation pathway that utilizes this compound as an intermediate instead of NMN []. This bypasses NMN formation, effectively protecting axons from degeneration [].

Q5: Does the accumulation of NMN directly cause axon degeneration?

A5: While NMN accumulation has been proposed as a potential cause, research indicates that it is not sufficient by itself to trigger axon degeneration []. Maintaining NAD+ levels alone is also insufficient to protect neurons from degeneration induced by chemotherapeutic agents like vincristine [].

Q6: How does the gut microbiome influence the assimilation of orally delivered this compound?

A6: Research suggests that the gut microbiome plays a role in deamidating orally administered NMN into this compound before it is absorbed and incorporated into the host's system []. This process highlights the complex interplay between the host and its gut microbiome in NAD+ metabolism.

Q7: Is the incorporation of exogenous NMN into NAD+ the primary mechanism by which it impacts the NAD+ metabolome?

A7: Evidence suggests that exogenous NMN affects the NAD+ metabolome through indirect mechanisms rather than direct incorporation. One such mechanism is the increased production of endogenous NR in the gut, particularly in microbiome-depleted animals treated with NMN [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C11H15N2O8P, and its molecular weight is 346.22 g/mol.

Q9: Can you describe the structural characteristics of this compound based on its chemical formula?

A9: this compound comprises a nicotinic acid moiety attached to a ribose sugar, which is further phosphorylated at the 5' position. The presence of carboxyl and phosphate groups contributes to its negative charge at physiological pH.

Q10: How does this compound interact with enzymes involved in NAD+ biosynthesis?

A10: this compound interacts with enzymes like nicotinic acid mononucleotide adenylyltransferase (NaMNAT) [, , , , , ]. Crystal structures of NaMNAT from various organisms reveal that this compound binds to the active site, facilitating the transfer of an adenyl group from ATP [, , , ].

Q11: Are there any structural insights into how this compound interacts with NaMNAT to facilitate catalysis?

A11: Structural studies on Bacillus anthracis NaMNAT (BA NaMNAT) show that this compound binding occurs within a flexible substrate-binding area surrounded by three loops []. These loops exhibit conformational heterogeneity, potentially influencing substrate binding and catalysis [].

Q12: What is the significance of the conformational heterogeneity observed in the loops surrounding the this compound binding site of NaMNAT?

A12: This flexibility might be crucial for the enzyme's ability to bind both this compound and ATP, the two substrates involved in the adenylation reaction. The conformational changes upon substrate binding could contribute to the enzyme's catalytic efficiency.

Q13: Beyond NaMNAT, are there other enzymes with which this compound interacts?

A13: Yes, this compound can interact with nicotinamide mononucleotide synthetase, an enzyme found in Francisella tularensis []. This enzyme exhibits an unusual substrate preference for this compound over NaAD, catalyzing its amidation to NMN [].

Q14: Does this compound exhibit any inhibitory effects on enzymes?

A14: Interestingly, this compound acts as a competitive inhibitor of nicotinic acid phosphoribosyltransferase (NAPRTase) mutants []. This inhibition suggests that the this compound synthesis reaction might occur at a site overlapping with the ATP binding site [].

Q15: What is the structural basis for the opposing effects of this compound and NMN on SARM1 activity?

A16: Analysis of the this compound-ARM domain co-crystal structure reveals that this compound competes with NMN for binding to the SARM1 allosteric site []. This competition suggests that the structural differences between this compound and NMN dictate their contrasting effects on SARM1 conformation and activity [].

Q16: What are the implications of understanding the structure and function of enzymes involved in this compound metabolism for drug discovery?

A17: Enzymes like NaMNAT, essential for NAD+ biosynthesis and utilizing this compound as a substrate, are considered potential targets for developing novel antibiotics [, , ]. Inhibiting these enzymes could disrupt NAD+ production, crucial for bacterial survival, and potentially combat bacterial infections.

Q17: Are there any specific structural features of NaMNAT that make it an attractive target for drug development?

A18: Structural analysis of Mycobacterium tuberculosis NadD (MtNadD) revealed an over-closed conformation maintained by a unique 310 helix []. This conformation renders the enzyme inactive []. Designing inhibitors that lock NaMNAT in this inactive state could lead to potent antibacterial agents.

Q18: Can you describe any experimental techniques used to study this compound and its role in NAD+ biosynthesis?

A19: Researchers utilize various techniques to investigate this compound, including: * Isotope labeling studies: Tracking the incorporation of labeled precursors like nicotinic acid into this compound and subsequently into NAD+ helps elucidate the biosynthetic pathways []. * Enzyme assays: Measuring the activity of enzymes involved in this compound metabolism, such as NaMNAT and NAPRTase, provides insights into their kinetic parameters and substrate specificity [, , , , , ]. * Crystallography: Determining the three-dimensional structures of enzymes like NaMNAT in complex with substrates or inhibitors provides valuable information about their interactions and potential for drug development [, , , , , ].

Q19: Are there any specific challenges associated with studying this compound and its associated metabolic pathways?

A20: One challenge is the labile nature of this compound, as observed in studies on nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) []. This compound tends to hydrolyze in the crystal lattice without its co-substrate, making it difficult to obtain stable complexes for structural studies [].

Q20: How do researchers overcome the challenge of this compound hydrolysis during structural investigations?

A21: One approach is to utilize substrate analogs that mimic this compound binding but are not susceptible to hydrolysis. For instance, in CobT studies, analogs like 4,5-dimethyl-1,2-phenylenediamine successfully captured the enzyme-substrate complex by excluding water molecules responsible for hydrolysis from the active site [].

Q21: Beyond its role in NAD+ biosynthesis, are there other areas of research where this compound is being investigated?

A22: this compound is being explored for its potential in: * Axon protection: Studies show that manipulating this compound levels, such as through the combined administration of NAR and FK866, can protect neurons from chemotherapy-induced degeneration []. * Metabolic engineering: Engineering enzymes like Escherichia coli this compound adenylyltransferase to favor NMN over this compound aims to enhance the amidated pathway activity for NAD+ biosynthesis, offering potential applications in biocatalysis and metabolic engineering [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)